Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring compounds found in many plants and have been used in various medicinal and industrial applications .
Preparation Methods
The synthesis of Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. This reaction forms the coumarin ring structure, which is then further modified to introduce the hydroxyl groups at positions 4 and 7 . Industrial production methods often employ similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, perfumes, and other industrial products.
Mechanism of Action
The biological effects of Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, thereby reducing cellular damage . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is unique among coumarin derivatives due to the presence of hydroxyl groups at positions 4 and 7. Similar compounds include:
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Lacks the hydroxyl group at position 4.
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate: Lacks the hydroxyl group at position 7.
Properties
Molecular Formula |
C12H10O6 |
---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
ethyl 4,7-dihydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O6/c1-2-17-11(15)9-10(14)7-4-3-6(13)5-8(7)18-12(9)16/h3-5,13-14H,2H2,1H3 |
InChI Key |
WZGAOFDSOLHFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)O)OC1=O)O |
Origin of Product |
United States |
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